molecular formula C18H20O4 B15081658 Diethyl 2-(2-naphthylmethyl)malonate

Diethyl 2-(2-naphthylmethyl)malonate

Cat. No.: B15081658
M. Wt: 300.3 g/mol
InChI Key: ZFKCQMHNVLZQTM-UHFFFAOYSA-N
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Description

Diethyl 2-(2-naphthylmethyl)malonate is a malonate ester derivative featuring a 2-naphthylmethyl substituent at the central carbon of the malonate core. Malonate esters are widely utilized as versatile intermediates in organic synthesis, particularly in cycloadditions, Michael additions, and the construction of heterocycles . Such compounds are valuable in pharmaceutical and materials chemistry due to their ability to act as precursors for complex molecular architectures.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

diethyl 2-(naphthalen-2-ylmethyl)propanedioate

InChI

InChI=1S/C18H20O4/c1-3-21-17(19)16(18(20)22-4-2)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,3-4,12H2,1-2H3

InChI Key

ZFKCQMHNVLZQTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Alkylation-Based Synthesis Using NaH/DMF Catalysis

Reaction Mechanism and Catalytic System

The alkylation of diethyl tetrahydrofurfurylmalonate (Ⅳ) with 1-(chloromethyl)naphthalene is a pivotal step in synthesizing diethyl 2-(2-naphthylmethyl)malonate. Zhou and Chen (1998) introduced a novel catalyst system comprising sodium hydride (NaH) and dimethylformamide (DMF), which outperformed traditional bases like potassium carbonate or sodium ethoxide. The NaH/DMF system facilitates the deprotonation of the malonate ester, generating a reactive enolate that undergoes nucleophilic substitution with the naphthylmethyl chloride.

The reaction proceeds under anhydrous conditions at 60–80°C, achieving completion within 4–6 hours. The use of DMF as a polar aprotic solvent enhances the solubility of NaH, ensuring homogeneous reaction conditions and minimizing side reactions such as hydrolysis or elimination.

Optimization of Reaction Parameters

Key parameters influencing the alkylation efficiency include:

  • Molar Ratio : A 1:1.2 molar ratio of diethyl tetrahydrofurfurylmalonate to 1-(chloromethyl)naphthalene maximizes product formation.
  • Catalyst Loading : NaH (1.2 equivalents) ensures complete enolate formation without excess base causing decomposition.
  • Temperature : Reactions conducted at 70°C yield 85–90% of the target compound, whereas higher temperatures (>80°C) promote byproduct formation.

Comparative studies with alternative catalysts (e.g., K₂CO₃, NaOEt) revealed that NaH/DMF reduces reaction time by 50% and improves yields by 15–20%.

Table 1: Comparison of Alkylation Catalysts for this compound Synthesis
Catalyst System Temperature (°C) Time (h) Yield (%) Side Products (%)
NaH/DMF 70 4 89 <5
K₂CO₃/DMF 80 8 72 12
NaOEt/EtOH 65 10 68 18

Carbonylation-Esterification Approaches

Esterification of 2-Cyanopropionic Acid

Although Patent CN109020810A focuses on diethyl methylmalonate, its esterification strategy using sulfuric acid and ethanol offers insights into adapting the process for naphthylmethyl analogues. The method involves:

  • Cyanation : 2-Chloropropionic acid reacts with sodium cyanide to form 2-cyanopropionic acid.
  • Esterification : The cyanated intermediate undergoes sulfuric acid-catalyzed esterification with ethanol at 70–95°C.

For this compound, substituting 2-cyanopropionic acid with 2-naphthylmethylmalonic acid could yield the target compound. However, this remains speculative without experimental validation.

Industrial-Scale Production and Challenges

Solvent and Catalyst Recovery

Industrial applications prioritize solvent recyclability and catalyst reuse. The NaH/DMF system, while efficient, faces challenges in DMF recovery due to its high boiling point (153°C). Recent patents suggest switching to toluene or xylene as alternatives, though at the cost of reduced reaction rates.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-naphthylmethyl)malonate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Solvents: Ethanol, tetrahydrofuran (THF).

    Heating: Hydrolysis and decarboxylation reactions typically require heating under reflux conditions.

Major Products

Scientific Research Applications

Diethyl 2-(2-naphthylmethyl)malonate is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(2-naphthylmethyl)malonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural, synthetic, and functional differences between Diethyl 2-(2-naphthylmethyl)malonate and analogous compounds:

Compound Name Substituent Molecular Weight (g/mol) Key Synthetic Method Applications/Reactivity Reference ID
This compound* 2-Naphthylmethyl ~318.34 (calculated) Alkylation of diethyl malonate Potential use in aromatic systems, heterocycle synthesis Inferred
Diethyl 2-(2-iodobenzyl)malonate 2-Iodobenzyl 388.21 Alkylation with 2-iodobenzyl halide Electrophilic cyclization; precursor for cross-coupling reactions
Diethyl 2-(2-nitrobenzyl)malonate 2-Nitrobenzyl 295.29 Nitrobenzyl halide alkylation Intermediate for reduction to amines; electrophilic functionalization
Diethyl 2-(2-cyanoethyl)malonate 2-Cyanoethyl 213.23 Michael addition (acrylonitrile + malonate) Chiral synthesis; enantioselective catalysis (79% ee achieved with L-proline)
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridin-2-ylmethylene 277.28 Condensation with 2-pyridinecarboxaldehyde [3 + 2] Annulation with arynes to form pyridoindoles (53% yield)
Diethyl 2-(2-phenylacetyl)malonate 2-Phenylacetyl 292.32 Reaction of phenylacetic acid with malonate Pharmaceutical intermediate; educational tool for synthetic chemistry

Notes:

  • Steric and Electronic Effects: The 2-naphthylmethyl group imposes significant steric hindrance and electron-rich aromaticity, which may slow nucleophilic attacks but enhance stability in radical or aromatic stacking interactions. In contrast, the 2-iodobenzyl substituent (Diethyl 2-(2-iodobenzyl)malonate) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s leaving-group ability . Electron-withdrawing groups like nitro (Diethyl 2-(2-nitrobenzyl)malonate) increase electrophilicity at the malonate core, enabling nucleophilic substitutions or reductions to amines . The cyanoethyl group (Diethyl 2-(2-cyanoethyl)malonate) introduces polarity, enhancing solubility in polar solvents and enabling asymmetric catalysis .
  • Reactivity in Annulation Reactions :

    • Diethyl 2-(pyridin-2-ylmethylene)malonate reacts with arynes to form pyrido[1,2-a]indoles via dipolar cycloaddition, demonstrating the role of electron-deficient alkenes in facilitating annulation . The naphthylmethyl analog, with its electron-donating substituent, might instead favor Friedel-Crafts-type alkylation or Diels-Alder reactions.
  • Pharmaceutical Relevance: Diethyl 2-(2-phenylacetyl)malonate is highlighted as a key intermediate in drug synthesis, underscoring the utility of malonates in constructing β-keto ester pharmacophores . The nitro and cyano derivatives (e.g., ) are precursors for antibacterial quinolones and chiral building blocks, respectively .

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